molecular formula C17H25N5O3 B4041072 methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate

methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate

Cat. No.: B4041072
M. Wt: 347.4 g/mol
InChI Key: LGVJTDXCAVTESZ-KGLIPLIRSA-N
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Description

Methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C17H25N5O3 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.19573968 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis

Methyl 4-aminopyrrole-2-carboxylates have been synthesized using a FeCl2/Et3N binary catalytic system, involving a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, leading to various salts and by-products. This synthesis process highlights the potential for introducing substituents at the pyrrole nitrogen via nucleophilic reactions, offering avenues for diverse chemical modifications and applications in medicinal chemistry (Galenko et al., 2015).

Inhibitor Synthesis for Antitumor Agents

N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, a compound with structural similarities to the query compound, has been synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This synthesis contributes to the development of antitumor agents, illustrating the critical role of these compounds in cancer research and treatment (Gangjee et al., 2000).

Directing Groups in sp3 C-H Bond Functionalization

1-Aminopyridinium ylides, structurally related to the query compound, are efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This application demonstrates the utility of these compounds in complex organic syntheses and their potential role in developing new chemical entities (Le et al., 2019).

Synthesis of Fungicidal Properties

Methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids have been synthesized, leading to the discovery of derivatives with fungicidal properties. This showcases the importance of these compounds in agricultural chemistry and their potential in developing new fungicides (Тумкявичюс et al., 2013).

Potential Nootropic Agents

Research into the synthesis of various 2-oxopyrrolidines and related compounds, including 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine, has been conducted to explore their potential as nootropic agents. This implies their possible application in enhancing cognitive functions and treating neurological disorders (Valenta et al., 1994).

Optimization of Biological Properties

Chemical modifications of the pyridine moiety, such as methylation, have been considered for optimizing the biological properties of certain compounds, indicating the scope for structural modification to enhance pharmaceutical effectiveness (Ukrainets et al., 2015).

Properties

IUPAC Name

methyl (2S,4R)-1-methyl-4-[(1-pyrimidin-2-ylpiperidine-4-carbonyl)amino]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-21-11-13(10-14(21)16(24)25-2)20-15(23)12-4-8-22(9-5-12)17-18-6-3-7-19-17/h3,6-7,12-14H,4-5,8-11H2,1-2H3,(H,20,23)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJTDXCAVTESZ-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)OC)NC(=O)C2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)OC)NC(=O)C2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 4
methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate
Reactant of Route 6
methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.